REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([N+:12](=[O:13])[O-:14])[cH:5][c:6]([C:7](=[O:8])[Cl:9])[cH:10][cH:11]1.[CH:22]([N:23]([CH2:24][CH3:25])[CH:26]([CH3:27])[CH3:28])([CH3:29])[CH3:30].[Cl:31][CH2:32][Cl:33].[NH2:15][c:16]1[n:17][cH:18][cH:19][cH:20][cH:21]1>>[CH3:1][O:2][c:3]1[c:4]([N+:12](=[O:13])[O-:14])[cH:5][c:6]([C:7](=[O:8])[NH:15][c:16]2[n:17][cH:18][cH:19][cH:20][cH:21]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Cl)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccn1
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)Nc2ccccn2)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |